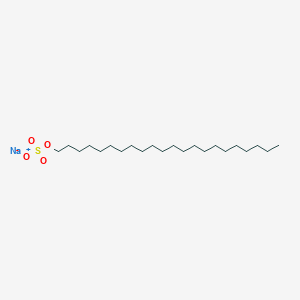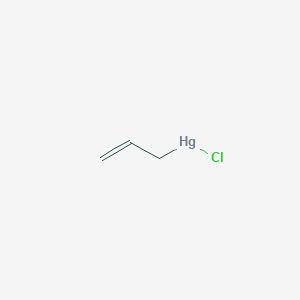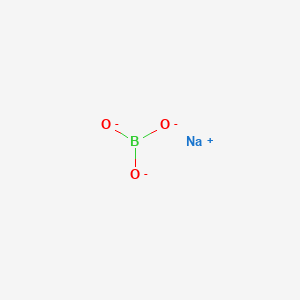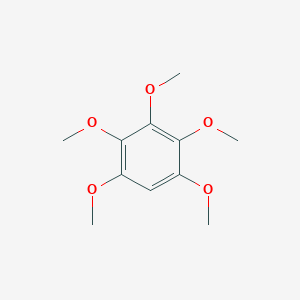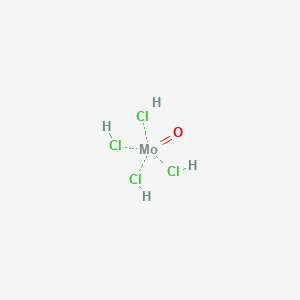
六氯化钼氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Molybdenum(VI) tetrachloride oxide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization of acetylenes and aromatization of dihydropyridines.
Material Science: It serves as a precursor for the synthesis of molybdenum-containing materials, such as nafion-Mo composites, which are used in catalysis and other applications.
Chemical Synthesis: It is employed in the preparation of nitrones by reacting primary amines with aldehydes.
Biological Studies: Its role in biological systems is studied to understand the behavior of molybdenum-containing enzymes and their catalytic mechanisms.
作用机制
Target of Action
Molybdenum(VI) tetrachloride oxide is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.
Mode of Action
The compound interacts with its targets by acting as an oxidant in the aromatization of various Hantzsch-1,4-dihydropyridines . It also serves as a molybdenum (Mo) precursor to prepare nafion-Mo composite material, which is used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes .
Biochemical Pathways
It’s known that it plays a role in the living polymerization of various acetylenes , and in the preparation of nitrones .
Result of Action
The primary result of Molybdenum(VI) tetrachloride oxide’s action is the facilitation of chemical reactions. As a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products .
Action Environment
The action of Molybdenum(VI) tetrachloride oxide is influenced by environmental factors such as temperature and the presence of other reactants. For instance, it is thermally unstable and decomposes to MoOCl3 . Its storage temperature is recommended to be 2-8°C , indicating that it may lose its efficacy or stability at higher temperatures.
准备方法
Molybdenum(VI) tetrachloride oxide can be synthesized through several methods. One common synthetic route involves the reaction of molybdenum trioxide (MoO₃) with thionyl chloride (SOCl₂) at elevated temperatures. The reaction proceeds as follows:
MoO3+2SOCl2→MoOCl4+2SO2
Another method involves the chlorination of molybdenum dioxide (MoO₂) in the presence of chlorine gas (Cl₂):
MoO2+2Cl2→MoOCl4
Industrial production methods typically involve similar reactions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
Molybdenum(VI) tetrachloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Molybdenum(VI) tetrachloride oxide can act as an oxidizing agent. For example, it can oxidize organic compounds such as Hantzsch-1,4-dihydropyridines to their corresponding pyridine derivatives.
Reduction: It can be reduced to lower oxidation states of molybdenum, such as molybdenum(V) or molybdenum(IV) compounds, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in molybdenum(VI) tetrachloride oxide can be substituted by other ligands, such as phosphines or amines, to form various coordination complexes.
相似化合物的比较
Molybdenum(VI) tetrachloride oxide can be compared with other molybdenum compounds, such as molybdenum(VI) oxide (MoO₃) and molybdenum(V) chloride (MoCl₅). While molybdenum(VI) oxide is primarily used as an oxidation catalyst and in the production of molybdenum metal, molybdenum(V) chloride is used in various organic synthesis reactions. Molybdenum(VI) tetrachloride oxide is unique due to its ability to act as both an oxidizing agent and a precursor for various coordination complexes, making it versatile in different chemical applications.
Conclusion
Molybdenum(VI) tetrachloride oxide is a versatile compound with significant applications in catalysis, material science, and chemical synthesis. Its unique chemical properties and ability to participate in various reactions make it an important compound for scientific research and industrial applications.
属性
IUPAC Name |
oxomolybdenum;tetrahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Mo.O/h4*1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKXFFNQYDGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H4MoO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298196 |
Source


|
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-75-0 |
Source


|
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(VI) tetrachloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)
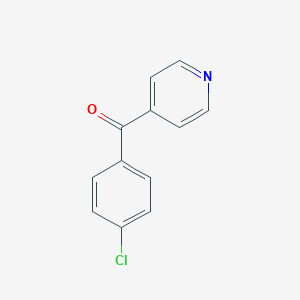
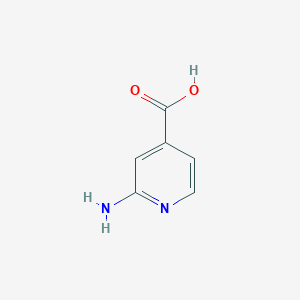

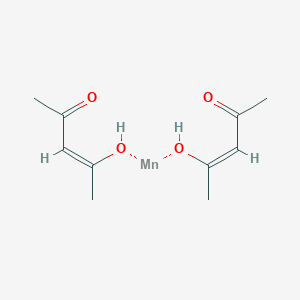
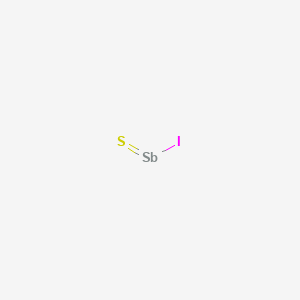
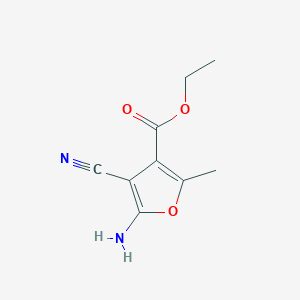
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
